molecular formula C18H22ClN3O2 B1456523 7-Chloro-4-(4-BOC-piperazino)quinoline CAS No. 1235972-74-3

7-Chloro-4-(4-BOC-piperazino)quinoline

Cat. No.: B1456523
CAS No.: 1235972-74-3
M. Wt: 347.8 g/mol
InChI Key: MJCHTXDEKYWEOM-UHFFFAOYSA-N
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Description

7-Chloro-4-(4-BOC-piperazino)quinoline is a chemical compound with the molecular formula C18H22ClN3O2 and a molecular weight of 347.84 . It is used in the field of medicinal chemistry .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H22ClN3O2/c1-18(2,3)24-17(23)22-10-8-21(9-11-22)16-6-7-20-15-12-13(19)4-5-14(15)16/h4-7,12H,8-11H2,1-3H3 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 347.84 .

Scientific Research Applications

Pharmacological Profiles and Medicinal Chemistry

7‐Chloro‐4‐(piperazin‐1‐yl)quinoline and its derivatives exhibit diverse pharmacological profiles. These include roles as antimalarials, antiparasitics, anti-HIV, antidiabetics, anticancer agents, sirtuin inhibitors, dopamine‐3 ligands, acetylcholinesterase inhibitors, and serotonin antagonists. This versatility underscores the compound's importance in medicinal chemistry (El-Azzouny et al., 2020).

Antimalarial Activity

Several derivatives of 7-chloro-4-(piperazin-1-yl)quinoline have been synthesized and evaluated for their antimalarial activity. Notably, some compounds in this series showed potent activity against Plasmodium falciparum, with one being more effective than the standard drug Quinine (Mahajan & Chundawat, 2021).

Anticancer Applications

In cancer research, specific derivatives of 7-chloro-4-(piperazin-1-yl)quinoline have shown promise. One study focused on 4-aminoquinoline derivatives designed to enhance anticancer activities. A particular compound in this series demonstrated effectiveness against a wide range of cancers, with potential lower toxicity to normal cells (Solomon, Pundir, & Lee, 2019).

Antimicrobial Studies

Amide derivatives of quinolone, including those with the 7-chloro-4-(piperazin-1-yl)quinoline structure, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against various bacterial strains and fungi (Patel, Patel, & Chauhan, 2007).

Hypoxic-Cytotoxic Agents

New quinoxalinecarbonitrile 1,4-di-N-oxide derivatives with 7-chloro-4-(piperazin-1-yl) structures have been synthesized and assessed for their hypoxic-cytotoxic activities. These compounds exhibited potential as potent and selective agents (Ortega et al., 2000).

Biochemical Analysis

Biochemical Properties

7-Chloro-4-(4-BOC-piperazino)quinoline plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind to specific enzymes, potentially inhibiting or activating their activity. For instance, it may interact with cytochrome P450 enzymes, affecting their metabolic activity . Additionally, this compound can form complexes with proteins, altering their conformation and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis . Furthermore, this compound can alter the expression of genes involved in metabolic pathways, impacting cellular energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, influencing their activity. It may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis . Additionally, this compound can activate certain receptors, triggering downstream signaling pathways that lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under refrigerated conditions, maintaining its purity and activity . Prolonged exposure to light and heat can lead to degradation, reducing its effectiveness. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may diminish over time due to degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage range produces optimal effects, while higher doses lead to toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression . For instance, it may affect the activity of cytochrome P450 enzymes, altering the metabolism of other compounds and impacting overall metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by active transport mechanisms, facilitated by transport proteins . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound’s localization to the nucleus can affect gene expression and cellular signaling pathways.

Properties

IUPAC Name

tert-butyl 4-(7-chloroquinolin-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2/c1-18(2,3)24-17(23)22-10-8-21(9-11-22)16-6-7-20-15-12-13(19)4-5-14(15)16/h4-7,12H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCHTXDEKYWEOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C=CC(=CC3=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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